molecular formula C13H12INO2S B8099247 [(Tosylimino)iodo]benzene

[(Tosylimino)iodo]benzene

Cat. No.: B8099247
M. Wt: 373.21 g/mol
InChI Key: WECCHUKCGHQAQJ-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of an iodine atom bonded to a nitrogen atom, which is further bonded to a tosyl group (p-toluenesulfonyl group). It is a versatile reagent used in organic synthesis, particularly in the transfer of nitrene groups to various substrates.

Preparation Methods

Synthetic Routes and Reaction Conditions

[(Tosylimino)iodo]benzene can be synthesized through the reaction of iodobenzene with p-toluenesulfonamide in the presence of an oxidizing agent. One common method involves the use of hypervalent iodine reagents such as iodosobenzene diacetate (PhI(OAc)2) or iodobenzene dichloride (PhICl2) as oxidants . The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product in good to excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The scalability of the reaction depends on the availability of starting materials and the efficiency of the oxidation process.

Chemical Reactions Analysis

Types of Reactions

[(Tosylimino)iodo]benzene is known to undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Aziridines: Formed from the reaction with alkenes.

    Sulfoximines: Formed from the reaction with sulfides.

Scientific Research Applications

[(Tosylimino)iodo]benzene has a wide range of applications in scientific research:

    Organic Synthesis:

    Medicinal Chemistry: The compound is employed in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Material Science: It is used in the modification of polymers and other materials to introduce nitrogen-containing functional groups.

Mechanism of Action

The mechanism of action of [(Tosylimino)iodo]benzene involves the transfer of a nitrene group to a substrate. The compound acts as a nitrene donor, where the nitrogen atom bonded to the iodine is transferred to the target molecule. This process often involves the formation of a reactive intermediate, such as a metal-nitrene complex, which facilitates the transfer of the nitrene group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ability to act as a nitrene donor, which is not a common feature among hypervalent iodine compounds. This property makes it particularly valuable in the synthesis of nitrogen-containing compounds, such as aziridines and sulfoximines, which are important in medicinal chemistry and material science .

Properties

IUPAC Name

4-methyl-N-(phenyl-λ3-iodanylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12INO2S/c1-11-7-9-13(10-8-11)18(16,17)15-14-12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECCHUKCGHQAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=IC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12INO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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